molecular formula C10H6N4O4 B300345 2,2'-Dinitro-3,3'-bipyridine

2,2'-Dinitro-3,3'-bipyridine

Cat. No. B300345
M. Wt: 246.18 g/mol
InChI Key: UABVZWOBMDYKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dinitro-3,3'-bipyridine (DNBP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DNBP is a yellow crystalline solid that is soluble in organic solvents, including acetone, ethanol, and chloroform. This compound has been extensively studied for its ability to act as a fluorescent probe, as well as its potential use in the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 2,2'-Dinitro-3,3'-bipyridine is not well understood, but it is believed to act as a fluorescent probe by binding to specific molecules or structures within cells or tissues. This binding can cause a change in the fluorescence properties of this compound, which can be monitored using fluorescence spectroscopy. This compound has also been shown to interact with proteins, including enzymes and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit enzyme activity and modulate cellular signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

2,2'-Dinitro-3,3'-bipyridine has several advantages for use in laboratory experiments, including its high solubility in organic solvents and its ability to act as a fluorescent probe. However, this compound also has some limitations, including its potential toxicity and the need for careful handling due to its explosive properties.

Future Directions

There are several potential future directions for research on 2,2'-Dinitro-3,3'-bipyridine, including the development of new fluorescent probes and the use of this compound in the development of new drugs and materials. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

2,2'-Dinitro-3,3'-bipyridine can be synthesized through a variety of methods, including nitration of 2,2'-bipyridine using nitric acid and sulfuric acid. Other methods involve the use of nitronium salts, which can react with 2,2'-bipyridine to form this compound. The synthesis of this compound requires careful attention to reaction conditions, including temperature, concentration, and reaction time, to ensure high yields and purity.

Scientific Research Applications

2,2'-Dinitro-3,3'-bipyridine has been used extensively in scientific research due to its unique properties, including its ability to act as a fluorescent probe. This compound has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and cellular signaling. This compound has also been used in the development of new materials, including luminescent polymers and nanoparticles.

properties

Molecular Formula

C10H6N4O4

Molecular Weight

246.18 g/mol

IUPAC Name

2-nitro-3-(2-nitropyridin-3-yl)pyridine

InChI

InChI=1S/C10H6N4O4/c15-13(16)9-7(3-1-5-11-9)8-4-2-6-12-10(8)14(17)18/h1-6H

InChI Key

UABVZWOBMDYKLL-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])C2=C(N=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])C2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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